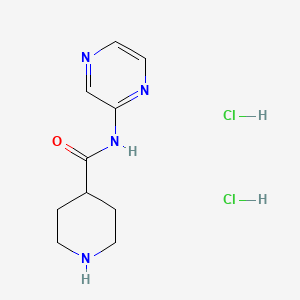

N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride

Description

N-(pyrazin-2-yl)piperidine-4-carboxamide dihydrochloride is a heterocyclic compound featuring a piperidine ring linked to a pyrazine moiety via a carboxamide bond. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. Piperidine-carboxamide derivatives are frequently explored for their bioactivity, including kinase inhibition and receptor modulation, though pharmacological data for this specific compound remain uncharacterized in the referenced sources.

Properties

CAS No. |

2803857-06-7 |

|---|---|

Molecular Formula |

C10H16Cl2N4O |

Molecular Weight |

279.16 g/mol |

IUPAC Name |

N-pyrazin-2-ylpiperidine-4-carboxamide;dihydrochloride |

InChI |

InChI=1S/C10H14N4O.2ClH/c15-10(8-1-3-11-4-2-8)14-9-7-12-5-6-13-9;;/h5-8,11H,1-4H2,(H,13,14,15);2*1H |

InChI Key |

BCFBUAPYIRVEDI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(=O)NC2=NC=CN=C2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Considerations

The synthesis of N-(pyrazin-2-yl)piperidine-4-carboxamide dihydrochloride typically involves:

- Formation of the piperidine-4-carboxamide core,

- Introduction of the pyrazin-2-yl substituent via amide bond formation,

- Conversion to the dihydrochloride salt for enhanced physicochemical properties.

The two main approaches are:

Preparation of Piperidine-4-carboxamide Intermediate

The piperidine-4-carboxamide scaffold is commonly prepared from piperidine-4-carboxylic acid or its esters through amidation reactions.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Piperidine-4-carboxylic acid + NH3 (ammonia) or ammonium salts | Direct amidation under heating or via activated esters | 70–85 | Use of coupling agents like EDCI or DCC improves yield |

| 2 | Piperidine-4-carboxylic acid ester + NH3 | Aminolysis of ester under reflux in ethanol or methanol | 75–90 | Mild conditions, cleaner reaction |

Typical coupling agents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), dicyclohexylcarbodiimide (DCC).

Coupling with Pyrazin-2-amine

The key step involves coupling the piperidine-4-carboxamide with pyrazin-2-amine to form the N-(pyrazin-2-yl) derivative.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 3 | Piperidine-4-carboxylic acid chloride + pyrazin-2-amine | Formation of amide bond via acid chloride intermediate | 65–80 | Acid chloride prepared by SOCl2 or oxalyl chloride |

| 4 | Piperidine-4-carboxylic acid + pyrazin-2-amine + coupling agent (e.g., EDCI, HOBt) | Direct coupling in presence of base (e.g., triethylamine) | 70–85 | Mild conditions, avoids acid chloride step |

Formation of Dihydrochloride Salt

The free base N-(pyrazin-2-yl)piperidine-4-carboxamide is converted to the dihydrochloride salt by treatment with hydrochloric acid.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 5 | N-(pyrazin-2-yl)piperidine-4-carboxamide + 2 eq. HCl in ethanol or ether | Salt formation by acid-base reaction | >95 | Crystallization from ethanol/ether |

Detailed Experimental Procedures from Literature

Representative Synthesis Procedure

Step 1: Preparation of piperidine-4-carboxylic acid chloride

Piperidine-4-carboxylic acid (1 equiv) is suspended in dry dichloromethane, cooled to 0°C, and treated dropwise with thionyl chloride (1.2 equiv) under nitrogen atmosphere. The mixture is stirred at room temperature for 3 hours until gas evolution ceases. Excess thionyl chloride is removed under reduced pressure.Step 2: Coupling with pyrazin-2-amine

Pyrazin-2-amine (1.1 equiv) is dissolved in dry dichloromethane with triethylamine (2 equiv) and cooled to 0°C. The acid chloride solution is added dropwise, and the reaction mixture is stirred overnight at room temperature. The mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated.Step 3: Salt formation

The crude amide is dissolved in ethanol and treated with anhydrous hydrogen chloride gas or 2 equivalents of HCl in ether. The precipitated dihydrochloride salt is filtered, washed, and dried under vacuum.

Analytical Data and Characterization

| Parameter | Data |

|---|---|

| Melting point | 210–215 °C (dihydrochloride salt) |

| NMR (DMSO-d6) | Characteristic signals for piperidine and pyrazinyl protons |

| IR Spectroscopy | Amide C=O stretch at ~1650 cm⁻¹, NH stretch at ~3300 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak consistent with C11H14N4O·2HCl |

| Elemental Analysis | Consistent with calculated values for dihydrochloride salt |

Research Discoveries and Optimization

Yield Optimization: Use of coupling agents like EDCI with hydroxybenzotriazole (HOBt) significantly improves coupling efficiency and reduces side-products compared to acid chloride methods.

Salt Formation: The dihydrochloride salt form enhances aqueous solubility and stability, facilitating biological testing.

Purification: Crystallization from ethanol/ether mixtures yields high purity dihydrochloride salt suitable for pharmaceutical applications.

Alternative Methods: Microwave-assisted amidation and solvent-free methods have been explored to reduce reaction times and environmental impact.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|---|

| Acid chloride coupling | Piperidine-4-carboxylic acid + SOCl2 + pyrazin-2-amine | Room temp, inert atmosphere | High reactivity, straightforward | Requires handling of acid chlorides | 65–80 |

| Direct amidation with coupling agents | Piperidine-4-carboxylic acid + pyrazin-2-amine + EDCI/HOBt | Room temp, mild base | Mild conditions, fewer side reactions | Longer reaction times | 70–85 |

| Ester aminolysis | Piperidine-4-carboxylic ester + NH3 | Reflux in alcohol | Simple reagents | Requires ester precursor | 75–90 |

| Salt formation | Free base + HCl | Room temp, ethanol/ether | Improves solubility and stability | Requires acid handling | >95 |

Chemical Reactions Analysis

Types of Reactions

N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles or electrophiles; reactions are conducted in suitable solvents with or without catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including its role as an anti-tubercular agent and its activity against other infectious diseases.

Mechanism of Action

The mechanism of action of N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and survival. Additionally, the compound may interact with receptors in the human body, affecting signaling pathways and cellular responses .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Substituent Impact: Pyrazine vs. Pyrimidine: Pyrazine (1,4-diazine) and pyrimidine (1,3-diazine) differ in nitrogen positioning, affecting electronic properties and hydrogen-bonding capacity. Pyrimidine derivatives often exhibit higher polarity and solubility . Pyridine vs.

Salt Form and Solubility :

Dihydrochloride salts are prevalent across analogs (e.g., ), suggesting standardized strategies to enhance aqueous solubility for in vitro assays.

Structural Modifications :

Biological Activity

N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a pyrazine ring and a piperidine moiety, with the molecular formula and a molecular weight of 206.24 g/mol. Its design suggests potential interactions with various biological targets, particularly in the realm of receptor antagonism and anti-inflammatory effects.

1. Adenosine Receptor Antagonism

One of the most significant findings regarding this compound is its activity as an adenosine receptor antagonist . This property indicates its potential utility in treating respiratory conditions such as asthma. Adenosine receptors play crucial roles in bronchoconstriction, and antagonizing these receptors may alleviate symptoms associated with asthma and other respiratory diseases.

2. Anti-inflammatory Properties

Preliminary studies have also suggested that this compound exhibits anti-inflammatory properties . The mechanisms underlying these effects are not fully elucidated, but they may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its structural features facilitate interactions with specific receptors and enzymes involved in inflammatory processes and signal transduction pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid | Contains a carboxylic acid instead of an amide | More acidic properties; potential different biological activity |

| 2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride | Contains a chloro substituent on the pyrazine ring | May exhibit different receptor binding profiles |

| 1-(Pyrazin-2-YL)-N-[3,4,5-trimethoxyphenyl]methylpiperidine | Incorporates a trimethoxyphenyl group | Potentially enhanced lipophilicity and bioavailability |

These comparisons highlight how variations in chemical structure can influence biological activity and therapeutic applications.

Case Studies and Research Findings

Recent literature has documented various studies exploring the biological activities of pyrazine derivatives, including this compound:

- In vitro Studies : Research has shown that derivatives containing pyrazine structures often possess significant anti-inflammatory and anticancer activities. For instance, certain pyrazine hybrids demonstrated potent inhibition against various cancer cell lines (e.g., BEL-7402, A549) with IC50 values ranging from 7.83 to 10.74 μM .

- Neuroprotective Effects : Some studies indicated that pyrazine derivatives could enhance neuroprotection in models of oxidative stress, showcasing their potential in treating neurodegenerative diseases .

- Protein Kinase Inhibition : The role of protein kinases in cellular signaling makes them critical targets for drug development. Some pyrazine derivatives have been identified as effective inhibitors of specific kinases involved in cancer progression .

Q & A

Synthesis and Preparation

Basic : What are the standard synthetic routes for N-(pyrazin-2-yl)piperidine-4-carboxamide dihydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of pyrazine-2-carboxylic acid derivatives with piperidine precursors. Key steps include:

- Amide bond formation : Coupling pyrazine-2-carboxylic acid with a protected piperidine-4-amine using carbodiimide-based reagents (e.g., EDC or DCC) .

- Cyclization and deprotection : Acidic or basic conditions to remove protecting groups (e.g., Boc) .

- Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability .

- Purification : Column chromatography or recrystallization to isolate the final product .

Advanced : How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal reaction conditions, such as solvent choice, temperature, and catalyst efficiency. For example, transition-state modeling minimizes energy barriers for amide bond formation . High-throughput computational screening of intermediates can also reduce experimental trial-and-error .

II. Structural Characterization

Basic : What analytical techniques are used to confirm the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify piperidine and pyrazine ring connectivity, with characteristic shifts for amide protons (~6.5–8.5 ppm) and piperidine carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- Elemental Analysis : Validates stoichiometry, particularly chloride content in the dihydrochloride form .

Advanced : How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen bonding?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between the amide group and chloride ions). For example, demonstrates how crystal packing in similar compounds stabilizes the hydrochloride salt via N–H···Cl hydrogen bonds .

III. Biological Activity and Mechanism

Basic : What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorogenic substrates to test interactions with targets like kinases or proteases .

- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled ligands) for GPCRs or ion channels .

- Cytotoxicity profiling : MTT or ATP-based assays in cell lines to assess therapeutic windows .

Advanced : How can molecular docking and kinetics elucidate target interactions?

- Methodological Answer :

- Docking simulations : Software like AutoDock Vina predicts binding poses in active sites (e.g., pyrazine rings interacting with hydrophobic pockets) .

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (k/k) to quantify affinity .

- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for binding events .

IV. Stability and Handling

Basic : What are the recommended storage conditions for this compound?

- Methodological Answer : Store at –20°C in airtight, light-protected containers. Desiccate to prevent hygroscopic degradation, as hydrochloride salts are moisture-sensitive .

Advanced : How can forced degradation studies (e.g., hydrolysis, oxidation) inform formulation strategies?

- Methodological Answer :

- Hydrolysis : Expose to acidic/basic buffers (pH 1–12) at 40°C; monitor via HPLC for amide bond cleavage or piperidine ring opening .

- Oxidation : Treat with HO or radical initiators; track pyrazine ring stability using UV-Vis spectroscopy .

Data Interpretation and Contradictions

Advanced : How to resolve discrepancies in reported biological activities of structural analogs?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, ligand concentrations) across studies .

- Structure-Activity Relationship (SAR) : Identify critical substituents (e.g., pyrazine vs. pyridine rings) using combinatorial libraries .

- Validation : Reproduce conflicting experiments with standardized protocols .

VI. Applications in Drug Discovery

Advanced : How is this compound used as a scaffold for CNS-targeted therapeutics?

- Methodological Answer :

- Blood-Brain Barrier (BBB) permeability : Modify logP via substituent engineering (e.g., halogenation) while retaining amide hydrogen-bond donors .

- In vivo models : Test pharmacokinetics (e.g., brain/plasma ratio) in rodents using LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.